![molecular formula C18H32N2 B14241233 N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine CAS No. 627520-33-6](/img/structure/B14241233.png)
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of two cyclohexenyl groups attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with cyclohexenyl derivatives under controlled conditions. One common method involves the use of 2-(1-cyclohexenyl)ethylamine as a starting material, which is then reacted with ethane-1,2-diamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions or biological processes . The pathways involved may include binding to active sites of enzymes or interacting with cellular components to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexenyl group but differs in the backbone structure.
2-(1-Cyclohexenyl)ethylamine: Similar starting material used in the synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine.
N,N’-Dimethyl-1,2-ethanediamine: Similar ethane-1,2-diamine backbone but with different substituents.
Uniqueness
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is unique due to its dual cyclohexenyl groups, which impart specific chemical and physical properties. This structural feature allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
627520-33-6 |
|---|---|
Molekularformel |
C18H32N2 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-3-7-17(8-4-1)11-13-19-15-16-20-14-12-18-9-5-2-6-10-18/h7,9,19-20H,1-6,8,10-16H2 |
InChI-Schlüssel |
WKHLQHUPCUNHEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCNCCNCCC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


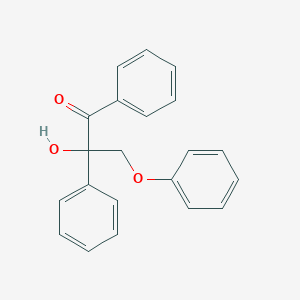
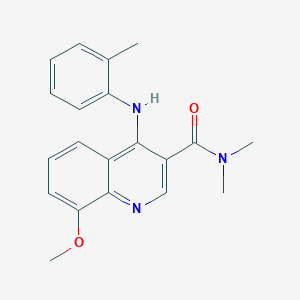
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
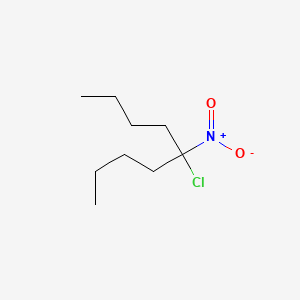
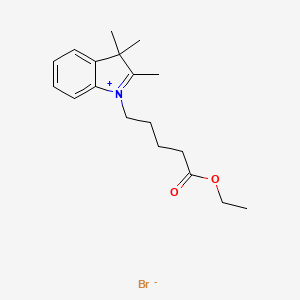
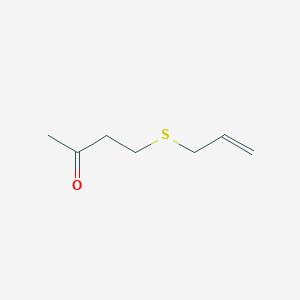

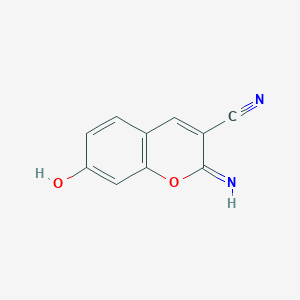

![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
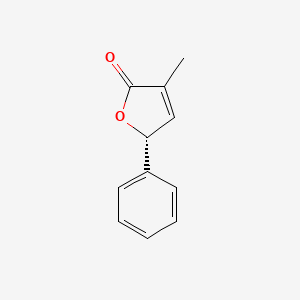
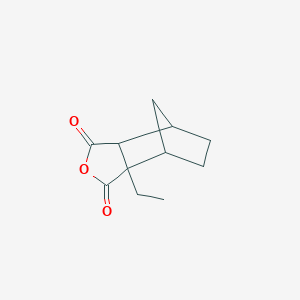
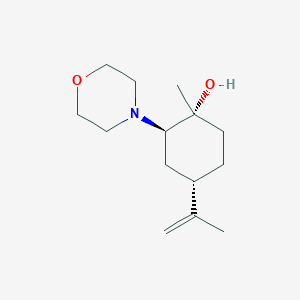
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
